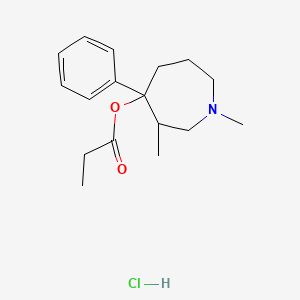
4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE is a fluorinated methacrylate compound known for its unique chemical properties. It is characterized by the presence of a heptadecafluorooctyl group, which imparts significant hydrophobicity and chemical resistance. This compound is used in various industrial applications, particularly in the production of specialized coatings and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE typically involves the reaction of heptadecafluorooctyl sulfonyl chloride with an appropriate amine, followed by esterification with methacrylic acid. The reaction conditions often require the use of organic solvents and catalysts to facilitate the process. The key steps include:
Formation of the sulfonyl amine intermediate: Heptadecafluorooctyl sulfonyl chloride reacts with butylamine under controlled conditions to form the sulfonyl amine intermediate.
Esterification: The intermediate is then esterified with methacrylic acid in the presence of a catalyst, such as a strong acid or base, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity 4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE.
化学反応の分析
Types of Reactions
4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Polymerization: The methacrylate group allows for radical polymerization, forming polymers with unique properties.
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to facilitate hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Polymers: High-molecular-weight polymers with fluorinated side chains.
Hydrolysis Products: Methacrylic acid and the corresponding alcohol.
科学的研究の応用
4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE has diverse applications in scientific research:
Chemistry: Used in the synthesis of specialized polymers and copolymers with unique properties such as hydrophobicity and chemical resistance.
Biology: Employed in the development of biomaterials and coatings for medical devices due to its biocompatibility.
Medicine: Investigated for use in drug delivery systems and as a component in dental materials.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE is primarily related to its ability to form stable polymers and its interaction with various substrates. The heptadecafluorooctyl group provides hydrophobicity, which can influence the compound’s interaction with biological membranes and other hydrophobic surfaces. The methacrylate group allows for polymerization, leading to the formation of materials with specific mechanical and chemical properties.
類似化合物との比較
Similar Compounds
- 4-({[(Heptadecafluorooctyl)sulfonyl]methyl}amino)butyl acrylate
- Heptadecafluorooctyl methacrylate
- Perfluorooctyl methacrylate
Uniqueness
4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE is unique due to the presence of both the sulfonyl and methacrylate groups, which confer distinct chemical reactivity and polymerization capabilities. Its combination of hydrophobicity and polymer-forming ability makes it particularly valuable in applications requiring durable and chemically resistant materials.
特性
CAS番号 |
61577-14-8 |
|---|---|
分子式 |
C17H16F17NO4S |
分子量 |
653.4 g/mol |
IUPAC名 |
4-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H16F17NO4S/c1-8(2)9(36)39-7-5-4-6-35(3)40(37,38)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h1,4-7H2,2-3H3 |
InChIキー |
DJKGXDGHCIHDPZ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B13413054.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
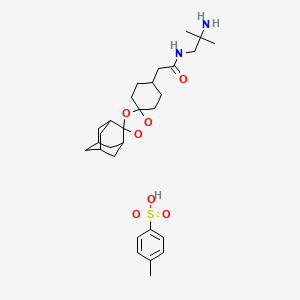
![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)
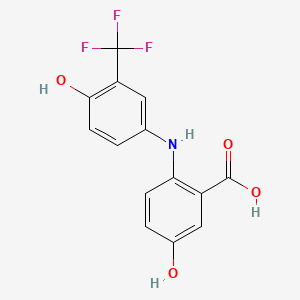
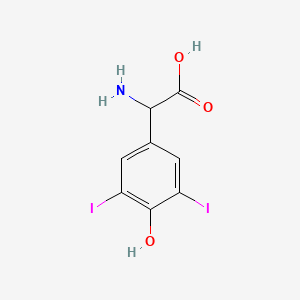
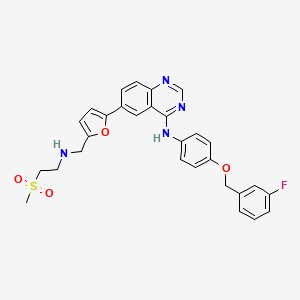

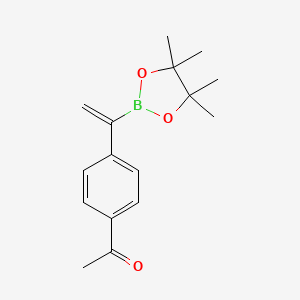
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
![[(4R,9R)-4-diphenylphosphanyloxyspiro[4.4]nonan-9-yl]oxy-diphenylphosphane](/img/structure/B13413108.png)
